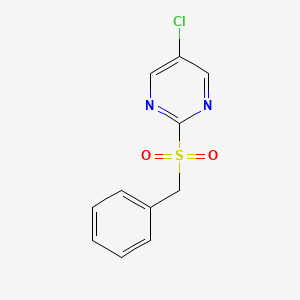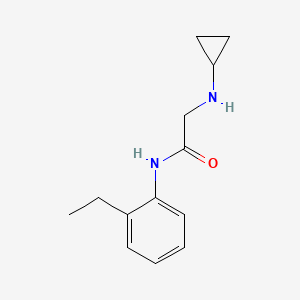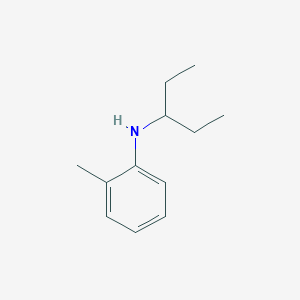
5-Chloro-2-(phenylmethanesulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfonyl)-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzylsulfonyl group attached to the second position and a chlorine atom attached to the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-5-chloropyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 2-chloropyrimidine by the benzylsulfonyl group, resulting in the formation of 2-(benzylsulfonyl)-5-chloropyrimidine .
Industrial Production Methods
In an industrial setting, the production of 2-(benzylsulfonyl)-5-chloropyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfonyl)-5-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzylsulfonyl)-5-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It is investigated for its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The benzylsulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its targets. The exact molecular pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.
2-(Benzylsulfonyl)pyridine: Studied for its potential as an antimicrobial agent.
2-(Benzylsulfonyl)benzimidazole: Investigated for its anticancer activities.
Uniqueness
2-(Benzylsulfonyl)-5-chloropyrimidine is unique due to the presence of both a benzylsulfonyl group and a chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications in research and industry .
Propiedades
Número CAS |
79685-43-1 |
|---|---|
Fórmula molecular |
C11H9ClN2O2S |
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-5-chloropyrimidine |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-6-13-11(14-7-10)17(15,16)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
DONRDSVBRXKNPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)








![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

